Physicochemical Profiling and Analytical Characterization of 2-Methyl-5-nitrophenyl nitrate
Physicochemical Profiling and Analytical Characterization of 2-Methyl-5-nitrophenyl nitrate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
2-Methyl-5-nitrophenyl nitrate (C₇H₆N₂O₅) is a highly specialized dual-functionalized aromatic compound. Featuring both a strongly electron-withdrawing nitro group (-NO₂) and a reactive nitrate ester moiety (-ONO₂), this compound serves as a critical intermediate in energetic materials, a model substrate for atmospheric aerosol aging, and a versatile handle in late-stage pharmaceutical functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated synthetic methodologies.
Structural and Electronic Profiling
The physicochemical behavior of 2-methyl-5-nitrophenyl nitrate is dictated by the competing electronic effects of its substituents. Unlike its precursor, 2-methyl-5-nitrophenol, which can donate electron density through its hydroxyl group, the nitrate ester in this compound acts as a strong electron-withdrawing group via inductive effects. This dual-deactivation (by both the -NO₂ and -ONO₂ groups) renders the aromatic ring highly resistant to further electrophilic aromatic substitution but highly susceptible to nucleophilic attack[1].
Table 1: Fundamental Physicochemical Properties
| Property | Quantitative / Qualitative Value |
| IUPAC / Compound Name | (2-methyl-5-nitrophenyl) nitrate |
| Molecular Formula | C₇H₆N₂O₅ |
| Monoisotopic Mass | 198.02766 Da[2] |
| Predicted XlogP | 2.2[2] |
| Solubility Profile | Soluble in DCM, toluene, and ethyl acetate; poorly soluble in water. |
Causality Insight: The predicted XlogP of 2.2 indicates moderate lipophilicity[2]. The replacement of the hydrogen-bond-donating phenolic proton with a nitrate ester eliminates intermolecular hydrogen bonding, significantly lowering its melting point compared to the parent phenol and increasing its solubility in non-polar organic solvents.
Ion Mobility and Mass Spectrometry (IM-MS)
Characterizing 2-methyl-5-nitrophenyl nitrate requires soft ionization techniques (such as Electrospray Ionization, ESI) to prevent the in-source fragmentation of the fragile O-NO₂ bond. In advanced analytical workflows, Collision Cross Section (CCS) values provide a three-dimensional structural fingerprint of the ionized molecule in the gas phase.
Table 2: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 199.03494 | 138.7[2] |
| [M+Na]⁺ | 221.01688 | 145.8[2] |
| [M-H]⁻ | 197.02038 | 142.9[2] |
| [M+HCOO]⁻ | 243.02586 | 165.4[2] |
| [M+CH₃COO]⁻ | 257.04151 | 173.8[2] |
Analytical Causality: The [M+Na]⁺ adduct exhibits a significantly larger CCS (145.8 Ų) than the protonated [M+H]⁺ species (138.7 Ų). This 7.1 Ų expansion occurs because the sodium ion likely coordinates in a bidentate fashion between the oxygen atoms of the nitro and nitrate ester groups, forcing the molecule into a more rigid, extended conformation that increases its collisional cross-section with the drift gas[2].
Synthetic Methodology: Regioselective O-Nitration
Direct nitration of phenols using traditional "mixed acid" (HNO₃/H₂SO₄) generates highly reactive nitronium ions (NO₂⁺) that preferentially attack the electron-rich carbon atoms of the aromatic ring, leading to C-nitration (e.g., dinitrocresols)[3]. To synthesize the nitrate ester (O-nitration) without over-nitrating the ring, scientists must employ Lewis-acid catalyzed conditions that modulate the electrophilicity of the nitrating agent[4].
Synthesis workflow for 2-Methyl-5-nitrophenyl nitrate via O-nitration.
Protocol: Lewis-Acid Catalyzed Synthesis of 2-Methyl-5-nitrophenyl nitrate
Objective: Convert 2-methyl-5-nitrophenol to its nitrate ester while suppressing aromatic ring over-nitration. Self-Validating System: This protocol utilizes real-time Attenuated Total Reflectance (ATR) FT-IR monitoring. The reaction is considered complete only when the broad phenolic -OH stretch (~3300 cm⁻¹) completely disappears, and the sharp nitrate ester -O-NO₂ symmetric stretch (~1280 cm⁻¹) emerges. This prevents premature quenching and validates conversion without offline LC-MS delays.
Step-by-Step Procedure:
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Precursor Preparation: Dissolve 10.0 mmol of highly pure 2-methyl-5-nitrophenol[5] in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the nitrating agent back into nitric acid.
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Catalyst Addition: Add 0.5 mmol (5 mol%) of Scandium(III) triflate (Sc(OTf)₃) to the solution. Stir for 10 minutes at 0 °C. Causality: The Sc(OTf)₃ Lewis acid coordinates with the nitrating agent, softening its electrophilicity to favor nucleophilic attack by the phenolic oxygen (O-attack) over the aromatic π-system[4].
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Nitration: Slowly add 12.0 mmol of a bench-stable organic nitrating reagent (e.g., N-nitrosaccharin) in small portions over 30 minutes, maintaining the temperature strictly at 0–5 °C. Causality: Exothermic spikes can provide the activation energy required for unwanted C-nitration isomers[3].
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In-Process Control (IPC): After 2 hours of stirring, sample 50 µL of the reaction mixture. Evaporate the DCM and analyze via ATR-FTIR. Validate the absence of the 3300 cm⁻¹ peak.
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Quenching: Quench the reaction with 20 mL of cold saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x 15 mL). Causality: Mild alkaline quenching neutralizes residual acids without hydrolyzing the newly formed, base-sensitive nitrate ester[6].
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 5-20% ethyl acetate in hexanes)[6].
Environmental Degradation and Reactivity
Nitrate esters are critical intermediates in the atmospheric oxidation of volatile organic compounds (VOCs) and the aging of secondary organic aerosols[6]. 2-Methyl-5-nitrophenyl nitrate serves as an excellent model compound for understanding the fate of nitrated aromatics in the troposphere.
Primary environmental degradation pathways of 2-Methyl-5-nitrophenyl nitrate.
Mechanistic Breakdown:
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Photolysis: The O-NO₂ bond is photochemically labile (bond dissociation energy ~160-180 kJ/mol). Exposure to actinic UV radiation results in homolytic cleavage, releasing a nitrogen dioxide (NO₂•) radical and a 2-methyl-5-nitrophenoxy radical. This pathway actively contributes to the tropospheric ozone cycle and NOₓ regeneration[7].
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Hydrolysis: In aqueous environments (e.g., atmospheric cloud droplets or basic physiological conditions), the nitrate ester undergoes rapid nucleophilic attack by hydroxide ions, reverting to 2-methyl-5-nitrophenolate and releasing a nitrate ion (NO₃⁻).
References
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PubChemLite - 2-methyl-5-nitrophenyl nitrate (C7H6N2O5) . Université du Luxembourg / PubChem Database. Available at:[Link]
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FT-IR Product Study of the Reactions of NO3 Radicals With ortho-, meta-, and para-Cresol . IRIS - Università degli Studi di Torino. Available at:[Link]
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Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent . Green Chemistry (RSC Publishing). Available at:[Link]
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Nitrate reduction enables safer aryldiazonium chemistry . Chemspain / Science. Available at: [Link]
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Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes . Atmospheric Chemistry and Physics (ACP). Available at:[Link]
Sources
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- 4. Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02232K [pubs.rsc.org]
- 5. Buy 2-Methyl-5-nitrophenol | 5428-54-6 [smolecule.com]
- 6. ACP - Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes [acp.copernicus.org]
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